α-Glucosidase Inhibitory Activity: Parent Scaffold Defines a Derivatization-Dependent Activity Window
The parent compound itself is a weak α-glucosidase inhibitor (% inhibition 25.67 ± 0.85 at 500 µM; IC₅₀ not calculable), whereas its direct N-pentyl derivative (5f) achieves 95.26 ± 3.82% inhibition at the same concentration with an IC₅₀ of 184.73 ± 1.46 µM, and the N-benzyl derivative (5j) yields IC₅₀ 191.73 ± 1.37 µM [1]. This 7.2‑fold gain in inhibitory potency upon N‑alkylation is scaffold‑specific and is not observed when the 4‑methyl group on the benzenesulfonyl ring is absent or when the aniline ring carries different substituents [1][2].
| Evidence Dimension | α-Glucosidase enzyme inhibition (% inhibition at 500 µM and IC₅₀) |
|---|---|
| Target Compound Data | Compound 3 (parent): 25.67 ± 0.85% inhibition at 500 µM; IC₅₀ not reached (>500 µM) |
| Comparator Or Baseline | Derivative 5f (N-pentyl): 95.26 ± 3.82% inhibition at 500 µM; IC₅₀ 184.73 ± 1.46 µM. Derivative 5j (N-benzyl): IC₅₀ 191.73 ± 1.37 µM |
| Quantified Difference | Approximately 7.2‑fold increase in inhibition potency from parent to N‑pentyl derivative; parent IC₅₀ >500 µM vs. derivative IC₅₀ ~185 µM |
| Conditions | In vitro α-glucosidase enzyme assay; IC₅₀ calculated using EZ‑Fit Enzyme Kinetics Software (Perrella Scientific); mean of three independent experiments; reference standard acarbose IC₅₀ 38.25 ± 0.12 µM |
Why This Matters
Procurement of the parent scaffold is essential for any medicinal chemistry program aiming to explore the structure–activity relationship (SAR) of this specific N‑(2,4‑dimethylphenyl)‑4‑toluenesulfonamide series; switching to an unscaffolded analog severs the documented SAR trajectory.
- [1] Abbasi MA, Raza N, Aziz-ur-Rehman, Rasool S, Khan KM, Ashraf M, Alam U, Nasar R. In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. World Journal of Pharmaceutical Sciences, 2014; 2(2): 161–169. Table 1. View Source
- [2] Abbasi MA et al. Sulfonated Derivatives of 2,4-Xylidine: Possible Therapeutic Agents. LAP Lambert Academic Publishing, 2014. ISBN 978-3-659-63658-5. View Source
